molecular formula C9H12N2 B2783705 3-Ethynyl-1-isobutyl-1H-pyrazole CAS No. 1354706-03-8

3-Ethynyl-1-isobutyl-1H-pyrazole

Cat. No.: B2783705
CAS No.: 1354706-03-8
M. Wt: 148.209
InChI Key: FIUYRLRDGYQAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-isobutyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance.

Industrial Production Methods

the general principles of pyrazole synthesis, such as one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Ethynyl-1-isobutyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-isobutyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-1-isobutyl-1H-pyrazole
  • 3(5)-Substituted Pyrazoles
  • 1,3,5-Substituted Pyrazoles

Uniqueness

This compound is unique due to its specific ethynyl and isobutyl substituents, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and its ability to interact with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethynyl-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-9-5-6-11(10-9)7-8(2)3/h1,5-6,8H,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUYRLRDGYQAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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